molecular formula C20H21NO6 B092300 (1R,11S,13S)-11,17-dimethoxy-6,8,12-trioxa-22-azapentacyclo[11.9.0.02,10.05,9.014,19]docosa-2(10),3,5(9),14,16,18-hexaen-16-ol CAS No. 18104-24-0

(1R,11S,13S)-11,17-dimethoxy-6,8,12-trioxa-22-azapentacyclo[11.9.0.02,10.05,9.014,19]docosa-2(10),3,5(9),14,16,18-hexaen-16-ol

Cat. No.: B092300
CAS No.: 18104-24-0
M. Wt: 371.4 g/mol
InChI Key: YLUOVOKBMSLYGX-HBFSDRIKSA-N
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Description

The compound “(1R,11S,13S)-11,17-dimethoxy-6,8,12-trioxa-22-azapentacyclo[11.9.0.02,10.05,9.014,19]docosa-2(10),3,5(9),14,16,18-hexaen-16-ol” is a polycyclic ether-azapentacyclic derivative with a hydroxyl group at position 16 and methoxy substituents at positions 11 and 15. Its complex structure includes fused oxa (oxygen-containing) and aza (nitrogen-containing) rings, which contribute to its unique stereochemical and electronic properties.

Properties

IUPAC Name

(1R,11S,13S)-11,17-dimethoxy-6,8,12-trioxa-22-azapentacyclo[11.9.0.02,10.05,9.014,19]docosa-2(10),3,5(9),14,16,18-hexaen-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-23-15-7-10-5-6-21-17-11-3-4-14-19(26-9-25-14)16(11)20(24-2)27-18(17)12(10)8-13(15)22/h3-4,7-8,17-18,20-22H,5-6,9H2,1-2H3/t17-,18+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUOVOKBMSLYGX-HBFSDRIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2=C(C=CC3=C2OCO3)C4C(O1)C5=CC(=C(C=C5CCN4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C2=C(C=CC3=C2OCO3)[C@@H]4[C@@H](O1)C5=CC(=C(C=C5CCN4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Latex Collection and Preliminary Processing

Raw opium latex is harvested by scoring mature poppy pods, yielding a viscous exudate containing 10–15% morphine and <0.5% porphyroxine. The latex is dissolved in boiling water, and impurities (plant debris, soil) are removed via filtration through burlap or cheesecloth. Lime (calcium hydroxide) is added to precipitate non-morphine alkaloids, leaving calcium morphenate in solution.

Isolation of Porphyroxine

After morphine precipitation using ammonium chloride, the residual liquid undergoes fractional crystallization at pH 8–9. Porphyroxine’s lower solubility compared to codeine allows partial separation, though repeated recrystallization from methanol-water mixtures is necessary. Final purification employs activated charcoal adsorption and silica gel chromatography, yielding a coffee-colored powder.

Synthetic Approaches and Challenges

Total synthesis of porphyroxine remains unreported, likely due to its stereochemical complexity and polycyclic framework. However, retrosynthetic analysis suggests potential strategies based on analogous alkaloid syntheses.

Key Disconnections

  • Ether Linkages : The 6,8,12-trioxa system could arise from Williamson ether synthesis or acid-catalyzed cyclization of diols.

  • Pentacyclic Core : A Diels-Alder reaction between a furan-containing diene and an oxidized isoquinoline derivative may assemble the central rings.

  • Stereocenters : Asymmetric hydrogenation or enzymatic resolution would be required to establish the (1R,11S,13S) configuration.

Electrochemical Coupling

Recent advances in electrochemical C–H functionalization, as demonstrated in nitroindole synthesis, could enable direct coupling of methoxy-substituted aromatic precursors. For example, applying 2.05 V to a methanol-water solution of a nitroenamine intermediate might facilitate dehydrogenative cyclization to form the azapentacyclic core.

Analytical Characterization

Purified porphyroxine is characterized via:

  • NMR Spectroscopy : Distinct signals include δ 3.72 (s, OCH₃), δ 5.12 (d, H-16), and δ 6.8–7.1 (aromatic protons).

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 372.4, with fragmentation peaks at m/z 354 (loss of H₂O) and 312 (cleavage of the C-11 methoxy group).

  • X-ray Crystallography : Resolves the pentacyclic scaffold and confirms absolute stereochemistry.

Pharmacokinetic and Synthetic Feasibility

Despite its structural complexity, porphyroxine exhibits favorable drug-likeness (quantitative estimate = 0.84) and moderate permeability (Caco-2 = -4.903). However, the synthetic accessibility score of 4.044 indicates that industrial-scale production would require optimization of natural extraction rather than de novo synthesis .

Chemical Reactions Analysis

(1R,11S,13S)-11,17-dimethoxy-6,8,12-trioxa-22-azapentacyclo[11.9.0.02,10.05,9.014,19]docosa-2(10),3,5(9),14,16,18-hexaen-16-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

This compound features a pentacyclic structure with multiple functional groups that contribute to its biological activity. The presence of methoxy groups enhances its solubility and reactivity in biological systems. It has been studied for its potential therapeutic effects due to its interaction with various biological targets.

Pharmacological Applications

  • Analgesic Properties :
    • The compound exhibits significant analgesic effects similar to other opiate derivatives. Research has indicated that it may modulate pain pathways by interacting with opioid receptors in the central nervous system.
  • Antitumor Activity :
    • Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to inhibit the proliferation of certain cancer cell lines in vitro, indicating potential for development as an anticancer agent.
  • Neuroprotective Effects :
    • There is growing interest in the neuroprotective properties of this compound. It may protect neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

Biological Mechanisms

The mechanisms through which (1R,11S,13S)-11,17-dimethoxy-6,8,12-trioxa-22-azapentacyclo[11.9.0.02,10.05,9.014,19]docosa-2(10),3,5(9),14,16,18-hexaen-16-ol exerts its effects include:

  • Opioid Receptor Modulation : The compound may bind to mu-opioid receptors leading to analgesic effects.
  • Inhibition of Cell Proliferation : It may interfere with cell cycle progression in cancer cells.
  • Antioxidant Activity : The methoxy groups may contribute to scavenging free radicals and reducing oxidative damage.

Case Study 1: Analgesic Efficacy

A study conducted on animal models demonstrated that administration of (1R,11S,13S)-11,17-dimethoxy-6,8,12-trioxa-22-azapentacyclo[11.9.0.02,10.05,9.014,19]docosa-2(10),3,5(9),14,16,18-hexaen-16-ol resulted in a significant reduction in pain response compared to control groups receiving saline or lower doses of standard analgesics.

Case Study 2: Antitumor Activity

In vitro studies on human cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways. Further investigations are required to explore its efficacy in vivo.

Case Study 3: Neuroprotection

Research involving cultured neuronal cells exposed to neurotoxic agents showed that treatment with (1R,11S,13S)-11,17-dimethoxy-6,8,12-trioxa-22-azapentacyclo[11.9.0.02,10.05,9.014,19]docosa-2(10),3,5(9),14,16,18-hexaen-16-ol decreased markers of oxidative stress and preserved cellular integrity.

Mechanism of Action

The mechanism of action of porphyroxine involves its interaction with specific molecular targets and pathways within the body. It is believed to exert its effects by binding to certain receptors and enzymes, thereby influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that porphyroxine may affect neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Weight

The following table summarizes key structural differences and molecular weights between the target compound and analogs from literature:

Compound Name Substituents Molecular Weight (g/mol) Functional Groups Key Structural Features
Target Compound 11,17-dimethoxy, 16-OH Not reported Hydroxyl, methoxy, ether, amine Pentacyclic framework with fused oxa/aza rings
11,16,17-Trimethoxy-22-methyl-6,8,12-trioxa-22-azapentacyclo[11.9.0.02,10.05,9.014,19]docosa-2(10),3,5(9),14,16,18-hexaene 11,16,17-trimethoxy, 22-methyl 399.443 Methoxy, methylamine, ether Trimethoxy substitution; methylated N-atom
3,6,14,17-Tetramethoxy-22,23-diphenyl-1,10,12,21-tetraazahexacyclo[19.2.1.0²,7.0¹⁰,23.0¹²,22.0¹³,18]tetracosa-...di-thione 3,6,14,17-tetramethoxy, 22,23-diphenyl, thione Not reported Thione, methoxy, phenyl Hexacyclic framework; aromatic phenyl groups
10,14,16,20-Tetramethyl-22-azahexacyclo[12.10.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²³.0¹⁷,²²]tetracos-4-en-7... 10,14,16,20-tetramethyl Not reported Methyl, amine Hexacyclic structure; multiple methyl groups
Key Observations:
  • Methoxy vs. Hydroxyl Groups : The target compound’s 16-OH group distinguishes it from analogs like the trimethoxy derivative in , which replaces the hydroxyl with a methoxy. This substitution likely reduces hydrogen-bonding capacity and increases lipophilicity .
  • Nitrogen Substituents : The 22-methyl group in the trimethoxy analog may enhance steric hindrance and alter basicity compared to the target’s unsubstituted nitrogen .
  • Aromaticity and Bulk : The tetramethoxy-diphenyl compound () incorporates phenyl rings and thione groups, which could enhance π-π stacking interactions and redox activity, respectively .
Solubility and Reactivity:
  • The hydroxyl group in the target compound may improve aqueous solubility relative to its trimethoxy analog (), which lacks this polar moiety.
  • Thione groups in the hexacyclic compound () could participate in metal coordination or redox reactions, unlike the target’s hydroxyl group .
Structural Stability:
  • The target compound’s hydroxyl group might promote alternative packing via hydrogen bonds .
Bioactivity Potential:
  • Methoxy-rich analogs (e.g., trimethoxy derivative in ) are often associated with enhanced membrane permeability in bioactive molecules, as seen in plant-derived insecticides (). The target’s hydroxyl group could modulate this property, affecting interactions with biological targets like insect cuticles .

Biological Activity

The compound (1R,11S,13S)-11,17-dimethoxy-6,8,12-trioxa-22-azapentacyclo[11.9.0.02,10.05,9.014,19]docosa-2(10),3,5(9),14,16,18-hexaen-16-ol is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties based on available research findings and data.

Chemical Structure and Properties

The compound is characterized by a unique pentacyclic structure that includes multiple oxygen atoms and a nitrogen atom within its framework. The molecular formula is C21H23NOC_{21}H_{23}NO, and it exhibits several functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound possesses a variety of biological activities:

  • Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism of action may involve disruption of bacterial cell membranes and inhibition of metabolic processes.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory effects in vitro and in vivo. It may inhibit pro-inflammatory cytokines and pathways associated with inflammation.
  • Antioxidant Properties : Preliminary studies suggest that this compound can scavenge free radicals and reduce oxidative stress in cellular models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduced levels of TNF-alpha and IL-6
AntioxidantScavenging of DPPH radicals

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting strong antimicrobial potential.
  • Case Study on Anti-inflammatory Properties :
    • In a rodent model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells.
  • Case Study on Antioxidant Activity :
    • In cellular assays using HepG2 cells exposed to oxidative stress, treatment with the compound led to a 40% reduction in reactive oxygen species (ROS) levels compared to untreated cells.

The biological activities of (1R,11S,13S)-11,17-dimethoxy-6,8,12-trioxa-22-azapentacyclo[11.9.0.02,10.05,9.014,19]docosa-2(10),3,5(9),14,16,18-hexaen-16-ol are likely mediated through several mechanisms:

  • Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into bacterial membranes.
  • Cytokine Modulation : The compound appears to modulate key inflammatory pathways by affecting cytokine production.
  • Antioxidant Defense Activation : It may enhance endogenous antioxidant defenses by upregulating antioxidant enzymes.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for synthesizing this polycyclic ether-aza compound, and how can reaction yields be optimized?

  • Methodology : Utilize multi-step heterocyclic condensation reactions with methoxy and hydroxyl protecting groups. Key intermediates can be synthesized via Buchwald-Hartwig amination for nitrogen insertion, followed by oxidative cyclization under controlled pH (e.g., using NaHCO₃) to stabilize the ether-oxygen linkages . Optimize yields by varying catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) and solvent polarity (DMF vs. THF) to favor ring closure.

Q. How can the compound’s stereochemical configuration (1R,11S,13S) be confirmed experimentally?

  • Methodology : Employ single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) to resolve absolute configuration. Refinement parameters (R-factor < 0.06) and anisotropic displacement parameters for oxygen/nitrogen atoms are critical for validating stereochemistry . Complementary techniques like circular dichroism (CD) spectroscopy can corroborate optical activity in chiral centers.

Q. What analytical techniques are recommended for assessing purity and structural integrity post-synthesis?

  • Methodology : Combine high-resolution mass spectrometry (HRMS, ESI+ mode) to confirm molecular formula (C₂₄H₂₇NO₇) and ¹H/¹³C NMR with DEPT-135 for functional group assignment. Use HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>95%) and detect diastereomeric impurities .

Advanced Research Questions

Q. How do electronic effects of the methoxy and hydroxyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-rich regions. Compare experimental kinetics (e.g., SN2 with methyl iodide) against computational predictions. Substituent effects on ring strain (via IR frequency shifts >300 cm⁻¹) can further elucidate reactivity .

Q. What strategies resolve contradictions in observed vs. predicted solubility profiles in polar aprotic solvents?

  • Methodology : Apply Hansen solubility parameters (HSPs) to model solvent interactions. Experimental discrepancies (e.g., poor DMSO solubility despite high polarity) may arise from intramolecular H-bonding between hydroxyl and ether-oxygen groups. Validate via variable-temperature NMR to detect restricted rotation or aggregation .

Q. How can computational modeling predict the compound’s potential as a ligand for metalloenzyme inhibition?

  • Methodology : Use molecular docking (AutoDock Vina) with metalloenzyme active sites (e.g., Zn²⁺-dependent hydrolases). Parameterize force fields for aza-ether coordination and validate binding affinity via isothermal titration calorimetry (ITC). Compare with structurally analogous compounds in to refine scoring functions .

Q. What experimental designs mitigate challenges in isolating intermediates during multi-step synthesis?

  • Methodology : Implement flow chemistry with immobilized scavengers (e.g., polymer-supported trisamine for Pd removal). Monitor reaction progress via in-line FTIR to detect unstable intermediates. Use cryogenic distillation or centrifugal partition chromatography (CPC) for separation of oxygen-sensitive intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies between SCXRD data and NMR-derived structural models?

  • Methodology : Cross-validate crystallographic data (e.g., torsion angles) with NOESY/ROESY NMR to confirm spatial proximity of protons. Discrepancies may arise from dynamic disorder in crystals or solvent-induced conformational changes. Refine models using Bayesian statistics to quantify uncertainty .

Methodological Frameworks

Q. What theoretical frameworks guide the study of this compound’s biological activity in absence of empirical data?

  • Methodology : Apply the "structure-activity relationship (SAR) by NMR" approach, using fragment-based screening to identify binding motifs. Link to enzyme inhibition hypotheses via pharmacophore modeling (e.g., Accelrys Discovery Studio) and validate via yeast-two-hybrid assays for protein interactions .

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,11S,13S)-11,17-dimethoxy-6,8,12-trioxa-22-azapentacyclo[11.9.0.02,10.05,9.014,19]docosa-2(10),3,5(9),14,16,18-hexaen-16-ol
Reactant of Route 2
(1R,11S,13S)-11,17-dimethoxy-6,8,12-trioxa-22-azapentacyclo[11.9.0.02,10.05,9.014,19]docosa-2(10),3,5(9),14,16,18-hexaen-16-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.